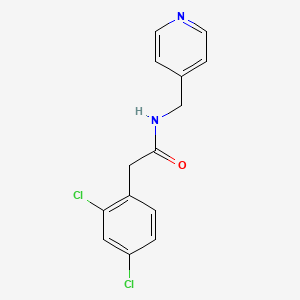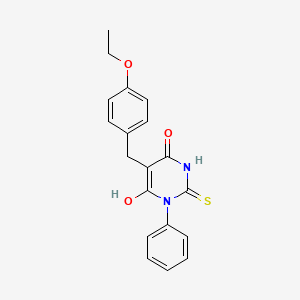
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves its interaction with specific cellular targets. This compound has been shown to interact with TRPA1 channels and inhibit their activation. It also interacts with protein kinase C and inhibits its activity. The exact mechanism of action of this compound on lipid rafts is not fully understood.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activation of TRPA1 channels, which are involved in pain and inflammation. This compound also inhibits the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been shown to affect the organization of lipid rafts in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in lab experiments include its specificity for certain cellular targets, its ability to modulate specific cellular processes, and its potential for use as a probe in studying different biological processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific and potent inhibitors of TRPA1 channels. Another direction is the use of this compound as a tool for studying lipid rafts in different cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Synthesemethoden
The synthesis of 5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide involves the reaction of 3-fluoro-2-methylbenzoyl chloride with furfurylamine in the presence of a base. The resulting product is then treated with bromine to obtain this compound. This synthesis method has been reported in the literature and has been successfully replicated by various researchers.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-fluoro-2-methylphenyl)-2-furamide has various scientific research applications. It has been used as a tool for studying the activation of TRPA1 channels, which are involved in pain and inflammation. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation. Additionally, this compound has been used as a probe for studying the role of lipid rafts in signal transduction.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-fluoro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-7-8(14)3-2-4-9(7)15-12(16)10-5-6-11(13)17-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNNGFKHJSQIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)
![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)

![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)

![4-[(6-chloro-1,3-benzothiazol-2-yl)thio]-1-(4-fluorophenyl)-1-butanone](/img/structure/B5210543.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)